molecular formula C6H11F2N B2474297 (1R)-2,2-difluorocyclohexan-1-amine CAS No. 1638784-54-9

(1R)-2,2-difluorocyclohexan-1-amine

Cat. No.: B2474297
CAS No.: 1638784-54-9
M. Wt: 135.158
InChI Key: KATJLSLKDKAWTG-RXMQYKEDSA-N
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Description

(1R)-2,2-difluorocyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with two fluorine atoms and an amine group The compound’s stereochemistry is specified by the (1R) configuration, indicating the spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2-difluorocyclohexan-1-amine typically involves the fluorination of cyclohexanone followed by reductive amination. One common method includes the following steps:

    Fluorination: Cyclohexanone is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms.

    Reductive Amination: The resulting 2,2-difluorocyclohexanone is then subjected to reductive amination using an amine source and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2-difluorocyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form cyclohexylamine derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like hydroxide ions or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

(1R)-2,2-difluorocyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-2,2-difluorocyclohexan-1-amine involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The fluorine atoms enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,2-difluorocyclohexan-1-amine: Lacks the stereochemistry specified by the (1R) configuration.

    Cyclohexan-1-amine: Lacks the fluorine atoms, resulting in different chemical properties.

    2-fluorocyclohexan-1-amine: Contains only one fluorine atom, leading to different reactivity and applications.

Uniqueness

(1R)-2,2-difluorocyclohexan-1-amine is unique due to its specific stereochemistry and the presence of two fluorine atoms, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(1R)-2,2-difluorocyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N/c7-6(8)4-2-1-3-5(6)9/h5H,1-4,9H2/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATJLSLKDKAWTG-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC([C@@H](C1)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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